molecular formula C14H14N4O2S B2488573 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170163-14-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2488573
CAS RN: 1170163-14-0
M. Wt: 302.35
InChI Key: FLHQFDMZJBGSCA-UHFFFAOYSA-N
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Description

Research on pyrazole derivatives, including those related to "N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide," has grown due to their wide range of biological activities and potential applications in various fields such as medicinal chemistry. These compounds often exhibit unique chemical and physical properties due to their structural characteristics.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through reactions involving hydrazine hydrate and various carbonyl compounds. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates a typical approach to constructing pyrazole frameworks with specific substituents (Hassan et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structures of pyrazole derivatives, providing insights into their three-dimensional conformation and intermolecular interactions. For instance, a study on a novel pyrazole derivative revealed its molecular geometry, confirmed by single-crystal X-ray diffraction studies, and analyzed its thermal stability and optical properties (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives is influenced by their functional groups, which can participate in various organic reactions. Electrophilic and nucleophilic regions within these molecules have been identified through molecular docking studies, shedding light on their potential reactivity (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized through various chemical reactions, involving key steps like condensation, cyclocondensation, and glycosylation, to explore their potential applications. These synthesized compounds are characterized using techniques like NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray crystallography to confirm their structures (Hassan, Hafez, & Osman, 2014).

Biological Activities

  • Cytotoxicity : Certain derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, showing promising results in inhibiting the growth of these cells. This indicates potential applications in cancer therapy (Hassan, Hafez, & Osman, 2014).
  • Anti-Inflammatory and Analgesic Properties : Some derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities, displaying significant effects. This suggests their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Properties and Reactions

  • The compound's derivatives have been involved in various chemical reactions, showcasing their reactivity and the formation of diverse chemical structures. This includes reactions with hydrazine hydrate, acetylacetone, and other reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines, Schiff bases, and other heterocyclic compounds. These reactions underline the compound's versatility in organic synthesis (Hassan, Hafez, & Osman, 2015).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-4-5-10(20-3)11-12(8)21-14(15-11)16-13(19)9-6-7-18(2)17-9/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHQFDMZJBGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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